Dual Halogen Substitution Creates a Unique Physicochemical Profile
The combined presence of chlorine at the 4-position and fluorine at the 9-position in 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline results in a distinct physicochemical profile compared to its mono-halogenated analog, 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0). The introduction of the fluorine atom increases lipophilicity and alters electronic properties, which are critical factors in medicinal chemistry for modulating membrane permeability and target binding [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 3.57 |
| Comparator Or Baseline | 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0), Predicted LogP: 3.18 |
| Quantified Difference | Δ LogP = +0.39 |
| Conditions | Calculated values based on ACD/Labs Percepta Platform (ChemSpider) [1] and predicted data for the comparator [2]. |
Why This Matters
This difference in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the dual-halogenated version a more favorable starting point for certain drug discovery programs.
- [1] Royal Society of Chemistry. ChemSpider. 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline. CSID:2611748. View Source
- [2] Royal Society of Chemistry. ChemSpider. 4-Chloropyrrolo[1,2-a]quinoxaline. CSID:60074. View Source
